molecular formula C17H19N3O3S B4878194 METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B4878194
M. Wt: 345.4 g/mol
InChI Key: KVFFVADSHYIUQZ-UHFFFAOYSA-N
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Description

METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Piperazine Moiety: This step involves the reaction of the thiophene derivative with 4-phenylpiperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(4-METHOXYPHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
  • ETHYL 5-[(3-CHLOROANILINO)CARBONYL]-4-METHYL-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

IUPAC Name

methyl 2-[(4-phenylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-16(21)14-7-12-24-15(14)18-17(22)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFVADSHYIUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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